Proscillaridin

Description

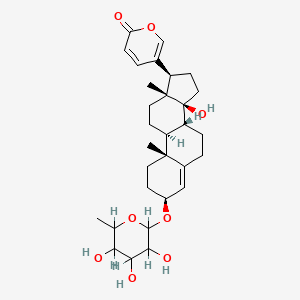

This compound is a cardiac glycoside that is derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima). Studies suggest the potential cytotoxic and anticancer property of this compound, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines.

This compound has been reported in Drimia indica with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.

A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).

Properties

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJFUXQJGHEQK-ALRJYLEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023532 | |

| Record name | Proscillaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-06-8 | |

| Record name | Proscillaridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proscillaridin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proscillaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13307 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proscillaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proscillaridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSCILLARIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC6BL281EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proscillaridin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proscillaridin, a cardiac glycoside derived from plants of the genus Urginea, has long been utilized in the treatment of cardiac conditions.[1] More recently, a growing body of evidence has highlighted its potent anti-cancer properties across a spectrum of malignancies.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy in targeting and eliminating cancer cells. We will delve into its primary molecular target, the downstream signaling cascades it modulates, and the ultimate cellular fates it induces. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal and most well-established mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[5] This inhibition leads to a cascade of intracellular events that collectively contribute to its anti-cancer effects.

Binding of this compound to the α-subunit of the Na+/K+-ATPase disrupts the transport of sodium (Na+) and potassium (K+) ions, leading to an increase in intracellular Na+ concentration. This, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, resulting in an influx of calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels act as a secondary messenger, triggering a variety of downstream signaling pathways that can induce apoptosis and inhibit cell proliferation.

Beyond its ion transport function, the Na+/K+-ATPase also acts as a signal transducer. This compound binding can activate intracellular signaling cascades, such as the Src-EGFR-MAPK pathway, independent of changes in ion concentrations. This signalosome function of the Na+/K+-ATPase is a critical component of this compound's multifaceted anti-cancer activity.

Key Signaling Pathways Modulated by this compound

This compound's interaction with the Na+/K+-ATPase initiates a ripple effect through several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. This compound has been shown to be a potent inhibitor of STAT3 activation in various cancer cell lines, including prostate and lung cancer. It achieves this through multiple mechanisms:

-

Inhibition of Upstream Kinases: this compound can suppress the phosphorylation of Janus Kinase 2 (JAK2) and Src, both of which are upstream kinases responsible for activating STAT3.

-

Upregulation of Protein Tyrosine Phosphatases: It can increase the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 activity by dephosphorylating it.

-

Direct Interaction: There is evidence to suggest that this compound may directly bind to the SH2 domain of STAT3, further inhibiting its function.

The inhibition of the STAT3 pathway by this compound leads to the downregulation of its target genes, which are involved in cell survival and proliferation, thereby contributing to its anti-tumor effects.

EGFR-Src Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the non-receptor tyrosine kinase Src are key drivers of oncogenesis, promoting cell growth, migration, and invasion. This compound has been demonstrated to downregulate the EGFR-Src-mediated signaling pathway in non-small cell lung cancer (NSCLC) cells. This inhibition is thought to occur through the signalosome function of the Na+/K+-ATPase, where this compound binding triggers a conformational change that disrupts the interaction and activation of Src and, subsequently, EGFR. The downstream effects of this inhibition include a reduction in the phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell motility and cytoskeletal organization.

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key apoptotic regulators:

-

Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation and PARP Cleavage: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. Studies have shown that this compound treatment can lead to an accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the number of cells in the S and G2/M phases.

Quantitative Data on this compound's Anti-Cancer Effects

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) |

| Panc-1 | Pancreatic Cancer | 35.25 | 72 |

| BxPC-3 | Pancreatic Cancer | 180.3 | 72 |

| AsPC-1 | Pancreatic Cancer | 370.9 | 72 |

| PC3 | Prostate Cancer | 2.127 | 48 |

| DU145 | Prostate Cancer | 10.99 | 48 |

| LNCaP | Prostate Cancer | Not specified, but sensitive at 25-50 nM | 24 |

| HT29 | Colon Cancer | Effective at 11.1 nM | Not specified |

| SW620 | Colon Cancer | Effective at 3.7 nM | Not specified |

| RD | Rhabdomyosarcoma | Not specified, but shows effect at 5-10 nM | 24-48 |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (h) | Percentage of Apoptotic Cells |

| LNCaP | Prostate Cancer | 25 | 24 | Increased (Specific % not provided) |

| LNCaP | Prostate Cancer | 50 | 24 | Increased (Specific % not provided) |

| Panc-1 | Pancreatic Cancer | Not specified | 48 | Significantly increased |

| BxPC-3 | Pancreatic Cancer | Not specified | 48 | Significantly increased |

| AsPC-1 | Pancreatic Cancer | Not specified | 48 | Significantly increased |

| PC3 | Prostate Cancer | 2.5 | 48 | Increased (Specific % not provided) |

Table 3: Modulation of Key Apoptotic Proteins by this compound

| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (h) | Protein | Change in Expression |

| LNCaP | Prostate Cancer | 25, 50 | 24 | Bcl-2 | Decreased |

| LNCaP | Prostate Cancer | 25, 50 | 24 | Bax | Increased |

| LNCaP | Prostate Cancer | 25, 50 | 24 | Cleaved Caspase-3 | Increased |

| LNCaP | Prostate Cancer | 25, 50 | 24 | Cleaved PARP-1 | Increased |

| Panc-1 | Pancreatic Cancer | Not specified | 48 | Cleaved Caspase-3 | Increased |

| Panc-1 | Pancreatic Cancer | Not specified | 48 | Cleaved PARP | Increased |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's anti-cancer effects are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the indicated time and concentration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound's core mechanism of action.

References

- 1. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound A slows the prostate cancer progression through triggering the activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Proscillaridin: A Renaissance for a Cardiac Glycoside in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Proscillaridin A, a cardiac glycoside traditionally used for cardiac arrhythmia, is experiencing a resurgence in interest as a potential cancer therapeutic.[1][2] A growing body of preclinical evidence demonstrates its potent anti-cancer activity across a spectrum of malignancies, including lung, glioblastoma, prostate, colon, pancreatic, and osteosarcoma.[3][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro and in vivo efficacy, detailed experimental protocols from key studies, and visual representations of the core signaling pathways it modulates. The presented data suggests that this compound warrants further investigation and development as a novel agent in the oncologist's arsenal.

Mechanism of Action: Beyond Cardiotonicity

This compound's primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. Inhibition of this pump by this compound leads to an increase in intracellular sodium and calcium levels, which in turn triggers a cascade of downstream signaling events with anti-neoplastic consequences. Unlike its cardiotonic effects, its anticancer activity is multifaceted, involving the modulation of several key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Core Signaling Pathways Modulated by this compound

This compound's engagement with the Na+/K+-ATPase initiates a complex signaling network. The diagram below illustrates the key pathways implicated in its anti-cancer effects.

Caption: this compound's multifaceted mechanism of action.

Key downstream effects include:

-

Inhibition of the EGFR-Src Pathway: this compound has been shown to inhibit the activity and expression of both EGFR and Src, key drivers of tumorigenesis and metastasis, in non-small cell lung cancer (NSCLC) cells, independent of EGFR mutation status. This leads to the downregulation of associated pathways like FAK-paxillin signaling, which in turn reduces the activity of small GTPases such as Cdc42 and Rac1, ultimately impairing cancer cell motility and invasion.

-

Suppression of the JAK/STAT3 Pathway: In prostate cancer cells, this compound inhibits the phosphorylation of STAT3 at Tyr705 in a dose-dependent manner, a critical step in its activation. This is achieved, at least in part, by inhibiting the upstream kinase JAK2. Aberrant STAT3 signaling is a hallmark of many cancers, contributing to tumor development and progression.

-

Induction of Apoptosis: this compound induces apoptosis through multiple mechanisms. It can upregulate the expression of death receptor 4 (DR4), sensitizing cancer cells to TRAIL-induced cell death. Furthermore, it modulates the expression of Bcl-2 family proteins and promotes the cleavage of caspase-3 and PARP. In colon cancer cells, it downregulates anti-apoptotic molecules like cFLIP and Mcl-1.

-

Cell Cycle Arrest: In glioblastoma cell lines, this compound induces a G2/M phase blockade, halting cell cycle progression.

-

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress: this compound treatment can lead to the generation of reactive oxygen species (ROS) and induce ER stress, contributing to its cytotoxic effects in lung and prostate cancer cells.

-

Alteration of Microtubule Dynamics: In glioblastoma, this compound activates GSK3β, which in turn alters microtubule dynamics, impairing cell migration and contributing to its cytotoxic effects.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound has demonstrated significant anti-cancer activity in a wide array of preclinical models.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 (nM) | Exposure Time (h) | Reference |

| Lung Adenocarcinoma | A549 | 25-50 (approx.) | 24 | |

| PC9 | Varies with time | 24, 48, 72 | ||

| PC9IR | Varies with time | 24, 48, 72 | ||

| H1975 | Varies with time | 24, 48, 72 | ||

| Glioblastoma | GBM6 | 50 | 72 | |

| GBM9 | 50 | 72 | ||

| Pancreatic Cancer | Panc-1 | 35.25 | 72 | |

| BxPC-3 | 180.3 | 72 | ||

| AsPC-1 | 370.9 | 72 | ||

| Colorectal Cancer | HCT-116 | 132 | 72 | |

| HT-29 | 1230 | 72 | ||

| Ovarian Adenocarcinoma | SK-OV-3 | 96 | 72 | |

| Rhabdomyosarcoma | RD | Varies with time | 24, 48 |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Tumor Growth Inhibition

This compound has also shown promising efficacy in animal models of cancer.

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Glioblastoma | Heterotopic & Orthotopic Mouse Models | 5 mg/kg, intraperitoneal injection for 21 days | Significantly reduced tumor volume and improved mice survival. | |

| Lung Cancer | Xenograft Mouse Model | 3 mg/kg b.w., intraperitoneal injection for 21 days | Significantly suppressed tumor growth. | |

| Osteosarcoma | Xenograft Mouse Model | Not specified | Significantly inhibited tumor growth and lung metastasis. | |

| Pancreatic Cancer | Panc-1 Xenograft Nude Mice | Not specified | Inhibited tumor progression. |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-cancer effects of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer potential of this compound.

Caption: A generalized experimental workflow for this compound evaluation.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of approximately 4,000 cells per well.

-

After 24 hours of incubation, treat the cells with varying concentrations of this compound A.

-

Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.

-

Incubate for a specified time to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Western Blot Analysis

-

Objective: To analyze the expression and phosphorylation status of target proteins in signaling pathways affected by this compound.

-

Protocol:

-

Treat cancer cells with this compound A at the desired concentrations and for the specified times.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., EGFR, p-EGFR, Src, p-Src, STAT3, p-STAT3, Bcl-xl, MMP2, etc.).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously or orthotopically inject a suspension of cancer cells into immunodeficient mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound A (e.g., via intraperitoneal injection) or a vehicle control according to the predetermined dosing schedule.

-

Monitor tumor size regularly using calipers.

-

Monitor the body weight and general health of the mice to assess toxicity.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Clinical Perspective and Future Directions

While preclinical data for this compound is compelling, its transition to clinical use requires careful consideration. Several cardiac glycosides are currently under investigation in clinical trials for various cancers. The therapeutic window for these compounds can be narrow, and potential cardiotoxicity is a known side effect. Future research should focus on:

-

Optimizing Dosing and Delivery: Developing formulations or delivery systems to enhance tumor-specific targeting and minimize systemic toxicity.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutics, targeted therapies, and immunotherapies. For instance, this compound has been shown to enhance the sensitivity of prostate cancer cells to docetaxel and colon cancer cells to TRAIL-induced apoptosis.

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.

Conclusion

This compound A represents a promising repurposed drug candidate for cancer therapy. Its ability to modulate multiple oncogenic signaling pathways provides a strong rationale for its further development. The comprehensive data presented in this guide underscores the potential of this compound to become a valuable addition to the anti-cancer armamentarium, although further rigorous preclinical and clinical evaluation is necessary to fully define its therapeutic role.

References

- 1. researcherslinks.com [researcherslinks.com]

- 2. pu.edu.pk [pu.edu.pk]

- 3. This compound A inhibits lung cancer cell growth and motility through downregulation of the EGFR-Src-associated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin-Induced Apoptosis Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proscillaridin, a cardiac glycoside, has emerged as a potent inducer of apoptosis in various cancer cell lines, distinct from its traditional use in treating cardiac conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis. It delineates the core signaling cascades, summarizes key quantitative data from multiple studies, provides detailed experimental protocols for assessing its apoptotic effects, and presents visual diagrams of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have long been utilized for their cardiotonic properties. Recently, their potent anti-cancer activities have garnered significant attention. This compound, a bufadienolide cardiac glycoside, has demonstrated significant efficacy in inhibiting proliferation and inducing programmed cell death (apoptosis) in a variety of cancer models.[1][2] Its mechanism of action is multifaceted, involving the induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, making it a promising candidate for further therapeutic development. This guide will dissect the intricate signaling network activated by this compound, providing a foundational understanding for its application in cancer research.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a complex interplay of signaling events, primarily initiated by the inhibition of the Na+/K+-ATPase pump. This initial action sets off a cascade of downstream effects, including increased intracellular calcium levels, generation of reactive oxygen species (ROS), and induction of endoplasmic reticulum (ER) stress. These cellular stresses converge to activate the core apoptotic machinery.

Upstream Events

-

Na+/K+-ATPase Inhibition: The primary molecular target of this compound is the α-subunit of the Na+/K+-ATPase pump.[3][4] Its inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger.[5]

-

Increased Intracellular Calcium [Ca2+]: The rise in cytosolic calcium is a critical early event that contributes to mitochondrial dysfunction and ER stress.

-

Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in the production of ROS. This oxidative stress is a key contributor to the disruption of mitochondrial membrane potential and the activation of stress-activated protein kinases.

-

Endoplasmic Reticulum (ER) Stress: The perturbation of calcium homeostasis and the presence of oxidative stress can lead to the unfolded protein response (UPR) or ER stress, which can trigger apoptosis through the activation of caspase-4 and the upregulation of the pro-apoptotic transcription factor CHOP.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic Bcl-2 family proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant for the permeabilization of the outer mitochondrial membrane.

-

Mitochondrial Membrane Potential (MMP) Dissipation: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the loss of MMP.

-

Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Executioner Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase-3.

-

PARP Cleavage: Active caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Extrinsic (Death Receptor) Pathway

This compound can also sensitize cancer cells to apoptosis initiated by the extrinsic pathway.

-

Upregulation of TRAIL Receptors: this compound has been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, DR4 and DR5, on the cell surface.

-

Sensitization to TRAIL-Induced Apoptosis: This increased receptor expression enhances the sensitivity of cancer cells to TRAIL, leading to the activation of the extrinsic apoptotic cascade, which involves the recruitment of FADD and the activation of caspase-8.

Modulation of Other Signaling Pathways

-

Inhibition of JAK/STAT3 Signaling: this compound has been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, which is often constitutively active in cancer and promotes cell survival and proliferation.

-

Activation of Stress-Activated Protein Kinases (SAPKs): this compound can activate c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in stress-induced apoptosis.

Quantitative Data on this compound's Apoptotic Effects

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the cited literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |

| Panc-1 | Pancreatic Cancer | 35.25 | 72 | |

| BxPC-3 | Pancreatic Cancer | 180.3 | 72 | |

| AsPC-1 | Pancreatic Cancer | 370.9 | 72 | |

| PC3 | Prostate Cancer | 2.127 | 48 | |

| DU145 | Prostate Cancer | 2.451 | 48 | |

| 22RV1 | Prostate Cancer | 10.99 | 48 | |

| C4-2 | Prostate Cancer | 6.55 | 48 | |

| LNCaP | Prostate Cancer | 4.31 | 48 | |

| LAPC4 | Prostate Cancer | 8.73 | 48 |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | This compound Conc. (nM) | Treatment Duration (h) | % Apoptotic Cells (Early + Late) | Reference |

| LNCaP | Prostate Cancer | 25 | 24 | ~15% | |

| LNCaP | Prostate Cancer | 50 | 24 | ~25% | |

| DU145 | Prostate Cancer | 25 | 24 | No significant increase | |

| DU145 | Prostate Cancer | 50 | 24 | No significant increase | |

| A549 | Lung Cancer | 25 | 24 | ~12% | |

| A549 | Lung Cancer | 50 | 24 | ~20% | |

| A549 | Lung Cancer | 100 | 24 | ~35% | |

| Panc-1 | Pancreatic Cancer | 50 | 48 | ~20% | |

| BxPC-3 | Pancreatic Cancer | 200 | 48 | ~15% | |

| AsPC-1 | Pancreatic Cancer | 400 | 48 | ~10% |

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)

| Cell Line | Cancer Type | This compound Conc. (nM) | Treatment Duration (h) | Observation | Reference |

| LNCaP | Prostate Cancer | 25 | 24 | Significant decrease in MMP | |

| LNCaP | Prostate Cancer | 50 | 24 | Further significant decrease in MMP | |

| DU145 | Prostate Cancer | 25 | 24 | No significant change in MMP | |

| DU145 | Prostate Cancer | 50 | 24 | Slight decrease in MMP | |

| Panc-1 | Pancreatic Cancer | 50 | 48 | Significant loss of MMP | |

| BxPC-3 | Pancreatic Cancer | 200 | 48 | Significant loss of MMP | |

| AsPC-1 | Pancreatic Cancer | 400 | 48 | Significant loss of MMP |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as required.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, then neutralize with complete medium.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

-

Cell Seeding and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plate or black-walled 96-well plate).

-

JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

-

Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze by flow cytometry. The ratio of red to green fluorescence is used to quantify the change in MMP.

-

Plate Reader: Measure the fluorescence intensity at both red (~590 nm) and green (~525 nm) emission wavelengths.

-

Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

-

Cell Seeding and Treatment: Culture and treat cells with this compound.

-

DCFH-DA Loading: After treatment, wash the cells with serum-free medium and incubate them with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Visualize the green fluorescence of DCF in the cells.

-

Flow Cytometry: Harvest and analyze the cells to quantify the mean fluorescence intensity.

-

Plate Reader: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.

-

Visual Diagrams of Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for studying this compound-induced apoptosis.

Conclusion

This compound induces apoptosis in cancer cells through a sophisticated and interconnected network of signaling pathways. Its ability to simultaneously modulate the intrinsic and extrinsic apoptotic pathways, inhibit pro-survival signals like STAT3, and induce cellular stress highlights its potential as a multi-targeted anti-cancer agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating its full therapeutic potential and advancing its development towards clinical applications. The provided diagrams serve as a visual aid to comprehend the complex molecular interactions involved in this compound's mechanism of action. Further research is warranted to explore its efficacy in vivo and in combination with other chemotherapeutic agents.

References

- 1. This compound A induces mitochondrial damage and autophagy in pancreatic cancer and reduces the stability of SMAD4 in Panc-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Proscillaridin A: A Technical Guide to its Cellular Targets in Tumor Suppression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the molecular mechanisms and cellular targets of Proscillaridin A, a cardiac glycoside, in the context of cancer therapy. It details the compound's effects on key signaling pathways, presents quantitative data on its efficacy, and outlines relevant experimental protocols.

Introduction

This compound A is a natural cardiac glycoside derived from plants like Urginea maritima.[1][2] Traditionally used for treating cardiac conditions such as congestive heart failure, it has been repurposed for its potent anticancer properties.[1][3][4] Extensive preclinical research demonstrates its ability to inhibit proliferation, induce cell death, and suppress tumor growth across a wide range of cancers, including pancreatic, lung, prostate, colon, and glioblastoma. This guide elucidates the primary cellular targets and the complex signaling networks modulated by this compound A in its role as a tumor-suppressing agent.

Primary Cellular Target: The Na+/K+-ATPase Pump

The most well-established direct target of this compound A and other cardiac glycosides is the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining sodium and potassium ion gradients across the plasma membrane.

Mechanism of Action: this compound A binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function. This inhibition leads to a cascade of immediate intracellular ionic disturbances:

-

Increased Intracellular Sodium (Na+): The primary consequence of pump failure.

-

Decreased Intracellular Potassium (K+): Due to the lack of active transport into the cell.

-

Increased Intracellular Calcium (Ca2+): The elevated intracellular Na+ reverses the action of the Na+/Ca2+ exchanger, leading to an influx and accumulation of Ca2+.

These ionic shifts are the genesis of this compound A's pleiotropic anticancer effects, triggering multiple downstream signaling pathways that culminate in cell death and tumor suppression.

Key Downstream Signaling Pathways and Cellular Effects

The ionic imbalance induced by this compound A activates a broad spectrum of signaling pathways that collectively suppress tumor growth.

Induction of Apoptosis

This compound A is a potent inducer of apoptosis in numerous cancer cell lines. This is achieved through the intrinsic (mitochondrial) pathway, characterized by:

-

Oxidative and ER Stress: Increased intracellular Ca2+ leads to the generation of Reactive Oxygen Species (ROS) and induces Endoplasmic Reticulum (ER) stress.

-

Mitochondrial Damage: The compound causes mitochondrial membrane potential (MMP) disruption.

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Caspase Activation: These events lead to the cleavage and activation of initiator and effector caspases (e.g., Caspase-3) and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is persistently active in many cancers, promoting survival and proliferation. This compound A effectively inhibits both constitutive and inducible STAT3 activation. The mechanisms include:

-

Inhibition of Upstream Kinases: It suppresses the phosphorylation of upstream activators like Src and Janus kinase 2 (JAK2).

-

Upregulation of Phosphatases: It can increase the expression of protein tyrosine phosphatases like SHP-1, which dephosphorylate and inactivate STAT3.

Downregulation of EGFR-Mediated Pathways

In non-small cell lung cancer (NSCLC), this compound A inhibits cell growth and motility by downregulating the Epidermal Growth Factor Receptor (EGFR)-Src signaling axis, independent of EGFR mutation status.

-

It inhibits the phosphorylation (activity) and expression of both EGFR and Src.

-

This leads to the downstream inhibition of Focal Adhesion Kinase (FAK) and paxillin, key proteins in cell motility.

-

The cascade ultimately suppresses the activity of small GTPases like Cdc42, reducing the formation of filopodia and inhibiting cell migration and invasion.

Induction of Autophagy

In addition to apoptosis, this compound A induces autophagy in several cancer types, including pancreatic and hepatocellular carcinoma. Autophagy is a catabolic process that can have dual, context-dependent roles in cancer. While this compound A treatment clearly induces autophagic markers, the interplay with apoptosis is complex; in some contexts, inhibiting autophagy can enhance this compound A-induced apoptosis.

Sensitization to TRAIL-Induced Apoptosis

In colon cancer cells, this compound A acts as a potent sensitizer to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a cytokine that can selectively kill cancer cells. It enhances TRAIL's efficacy by:

-

Upregulating the expression of TRAIL death receptors on the cell surface.

-

Downregulating anti-apoptotic proteins like cFLIP and Mcl-1 in a cell-type-dependent manner.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound A have been quantified across various cancer cell lines. The data highlights its potency at nanomolar concentrations.

Table 1: IC50 Values of this compound A in Pancreatic Cancer Cells

| Cell Line | IC50 (nM) after 72h Treatment |

|---|---|

| Panc-1 | 35.25 |

| BxPC-3 | 180.3 |

| AsPC-1 | 370.9 |

Table 2: Effective Concentrations of this compound A in Various Assays

| Cancer Type | Cell Line(s) | Effective Concentration (nM) | Observed Effect | Reference |

|---|---|---|---|---|

| Colon Cancer | HT29 | 11.1 | Significant enhancement of TRAIL-induced cell death. | |

| Colon Cancer | SW620 | 3.7 | Significant enhancement of TRAIL-induced cell death. | |

| Prostate Cancer | LNCaP, DU145 | 25 - 50 | Inhibition of proliferation and induction of apoptosis. | |

| Lung Cancer | A549 | 25 - 50 | Inhibition of STAT3 activation and induction of apoptosis. |

| Glioblastoma | U87-MG, U251-MG | Not specified (nM range) | Cytotoxicity, G2/M arrest, and apoptosis induction. | |

Key Experimental Methodologies

The following protocols are representative of the key experiments used to elucidate the mechanisms of this compound A.

Cell Viability Assay (CCK-8)

-

Principle: Measures cell viability based on the enzymatic reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product.

-

Protocol:

-

Seed cancer cells (e.g., Panc-1) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound A (or DMSO as a vehicle control) for specified time points (e.g., 24, 48, 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells. IC50 values are determined using dose-response curve analysis.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Utilizes fluorescent dyes to quantify apoptotic cells (Annexin V/Propidium Iodide) or analyze DNA content for cell cycle distribution (Propidium Iodide).

-

Protocol:

-

Treat cells with desired concentrations of this compound A for a specified duration (e.g., 48 hours).

-

Harvest cells by trypsinization and wash with cold PBS.

-

For Apoptosis: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit (e.g., Dojindo).

-

For Cell Cycle: Fix cells in 70% ethanol overnight at -20°C. Wash and resuspend in a solution containing PI and RNase A, then incubate for 30 minutes at 37°C in the dark.

-

Analyze the stained cells using a flow cytometer (e.g., FACSCalibur). Data is analyzed to determine the percentage of early apoptotic, late apoptotic, and necrotic cells, or the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to analyze their expression levels or post-translational modifications (e.g., phosphorylation).

-

Protocol:

-

Treat cells with this compound A and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, p-STAT3, STAT3, EGFR, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

This compound A presents a compelling case for drug repositioning in oncology. Its primary inhibition of the Na+/K+-ATPase pump initiates a cascade of events that disrupt cancer cell homeostasis on multiple levels. By inducing apoptosis, ER stress, and autophagy, while simultaneously inhibiting critical pro-survival pathways like STAT3 and EGFR-Src, this compound A executes a multi-pronged attack against tumor cells. Its efficacy at low nanomolar concentrations, demonstrated in a variety of cancer types, underscores its potential as a therapeutic agent. Further investigation, particularly in clinical settings, is warranted to fully define its role in cancer treatment.

References

- 1. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researcherslinks.com [researcherslinks.com]

Proscillaridin's Effect on the STAT3 Signaling Pathway: A Technical Guide

Executive Summary: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes, including proliferation and survival. Its aberrant, constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target. Proscillaridin A, a cardiac glycoside derived from Urginea maritima, has emerged as a potent anticancer agent.[1][2][3] This document provides an in-depth technical overview of the mechanisms by which this compound A inhibits the STAT3 signaling pathway. It achieves this through a multi-pronged approach: inhibiting upstream activating kinases like JAK2 and Src, upregulating the negative regulator SHP-1, and potentially binding directly to the STAT3 protein.[1][4] These actions suppress STAT3 phosphorylation, reduce its transcriptional activity, and ultimately lead to apoptotic cell death in cancer cells, highlighting its potential in drug development.

The Canonical STAT3 Signaling Pathway

The STAT3 pathway is a crucial signaling cascade that translates extracellular signals into a nuclear gene expression response. Under normal physiological conditions, the pathway's activation is transient and tightly regulated. The process begins when cytokines or growth factors bind to their corresponding cell surface receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for the STAT3 monomer. Subsequently, JAKs phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event causes STAT3 monomers to dimerize via reciprocal SH2 domain interactions, translocate into the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.

This compound: A Multi-Faceted Inhibitor of STAT3 Signaling

This compound A (also referred to as PSN-A or PSD-A in literature) is a cardiac glycoside traditionally used for cardiovascular disorders that has been repurposed for its potential anticancer activities. Research demonstrates that this compound A exerts significant anti-proliferative and cytotoxic effects on various cancer cell lines, including prostate, lung, and breast cancers, at nanomolar concentrations. A primary mechanism for this anticancer activity is its potent and comprehensive inhibition of the STAT3 signaling pathway.

Detailed Mechanism of Action

This compound A does not simply block a single step in the pathway but rather intervenes at multiple key regulatory points, leading to a robust suppression of STAT3 activity.

-

Inhibition of Upstream Kinases: this compound A inhibits the phosphorylation of essential upstream kinases that activate STAT3. Studies have shown that it reduces the phosphorylation of JAK2 and Src in a dose-dependent manner in both prostate and lung cancer cells. By preventing the activation of these kinases, this compound A cuts off the primary signal for STAT3 phosphorylation.

-

Upregulation of Negative Regulators: The pathway is negatively regulated by protein tyrosine phosphatases (PTPs), which dephosphorylate and inactivate signaling components. This compound A treatment leads to an increased expression of SHP-1, a major PTP that directly dephosphorylates STAT3. The expression of other PTPs like SHP-2 and PTEN remains largely unaffected.

-

Direct Interaction with STAT3: Evidence suggests that this compound A may also interact directly with the STAT3 protein. It has been reported to bind to the SH2 domain of STAT3, which is critical for the dimerization of phosphorylated STAT3 monomers. This action would prevent the formation of active STAT3 dimers, even if some upstream phosphorylation occurs.

Quantitative Data Summary

The inhibitory effects of this compound A have been quantified across various cancer cell lines. The data consistently show a dose-dependent reduction in cell viability and modulation of key proteins in the STAT3 pathway at low nanomolar concentrations.

Table 1: Effect of this compound A on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (nM) | Effect on Cell Viability | Reference |

|---|---|---|---|---|

| LNCaP | Prostate Cancer | 25 - 50 | Dose-dependent inhibition of proliferation. | |

| DU145 | Prostate Cancer | 25 - 50 | Dose-dependent inhibition of proliferation. | |

| A549 | Lung Adenocarcinoma | 25 - 50 | Inhibits growth and induces apoptosis. | |

| MCF-7 | Breast Cancer | 25 - 100 | Dose-dependent restriction of cell growth. |

| MDA-MB-231 | Breast Cancer | 25 - 100 | Dose-dependent restriction of cell growth. | |

Table 2: this compound A's Effect on STAT3 Pathway Protein Expression & Phosphorylation

| Target Protein | Cell Line(s) | Concentration (nM) | Observed Effect | Reference |

|---|---|---|---|---|

| p-STAT3 (Tyr705) | LNCaP, DU145 | 25 - 50 | Dose-dependent inhibition. | |

| p-STAT3 (Tyr705) | A549 | 25 - 50 | Inhibition of constitutive and inducible activation. | |

| p-JAK2 | LNCaP, DU145 | 25 - 50 | Dose-dependent inhibition. | |

| p-Src | A549 | 25 - 50 | Decreased phosphorylation. | |

| SHP-1 | LNCaP, DU145, A549 | 25 - 50 | Increased expression. | |

| Bcl-2 | LNCaP | 25 - 50 | Dose-dependent inhibition of expression. |

| Bax | LNCaP | 25 - 50 | Dose-dependent increase in expression. | |

Experimental Protocols

The investigation of this compound A's effect on the STAT3 pathway relies on several key experimental techniques.

Western Blot for Protein Phosphorylation Analysis

This technique is used to detect and quantify the levels of total and phosphorylated proteins (e.g., STAT3, p-STAT3, JAK2, p-JAK2), providing direct evidence of pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., LNCaP, DU145) and allow them to adhere. Treat cells with varying concentrations of this compound A (e.g., 0, 25, 50 nM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins to a loading control like β-actin.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate in triplicate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of this compound A concentrations for the desired time period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by linking it to the expression of a reporter gene, firefly luciferase. A decrease in luminescence upon treatment indicates inhibition of STAT3's function as a transcription factor.

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a multi-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (to normalize for transfection efficiency).

-

Drug Treatment: After transfection (e.g., 24 hours), treat the cells with this compound A. In some cases, a known STAT3 activator (like IL-6) may be added to measure the inhibition of induced activity.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add a quenching reagent and the Renilla luciferase substrate to measure the internal control luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity of treated samples to untreated controls to determine the extent of inhibition.

Downstream Cellular Effects of STAT3 Inhibition by this compound A

The inhibition of the STAT3 pathway by this compound A triggers significant downstream cellular events that contribute to its anticancer efficacy.

-

Induction of Apoptosis: STAT3 promotes survival by upregulating anti-apoptotic proteins like Bcl-2. This compound A treatment decreases the Bcl-2/Bax protein ratio, disrupts the mitochondrial membrane potential, and activates the caspase cascade, leading to the cleavage of PARP and programmed cell death.

-

Synergy with Chemotherapeutics: Some conventional chemotherapy agents, like doxorubicin, can paradoxically induce STAT3 activation, contributing to drug resistance. This compound A has been shown to effectively suppress doxorubicin-induced STAT3 phosphorylation, thereby augmenting the toxicity of doxorubicin in prostate cancer cells.

Conclusion

This compound A is a potent natural compound that effectively disrupts the STAT3 signaling pathway, a key driver of tumorigenesis. Its ability to inhibit upstream kinases (JAK2, Src), enhance the activity of negative regulators (SHP-1), and interfere with STAT3 dimerization provides a robust mechanism for shutting down this critical cancer survival pathway. The resulting induction of apoptosis and synergy with existing chemotherapies underscore its significant potential as a lead compound for the development of novel cancer therapeutics, particularly for malignancies characterized by constitutively active STAT3 signaling. Further preclinical and clinical investigation is warranted to fully explore its therapeutic utility.

References

- 1. This compound A Promotes Oxidative Stress and ER Stress, Inhibits STAT3 Activation, and Induces Apoptosis in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells [medsci.org]

- 3. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound A induces apoptosis, inhibits STAT3 activation and augments doxorubicin toxicity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Proscillaridin A: A Novel Sensitizer for TRAIL-Induced Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) has long been a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing normal tissues.[1][2] However, the clinical efficacy of TRAIL-based therapies has been hampered by the development of resistance in many cancer types.[1][2][3] Overcoming this resistance is a critical challenge in the field of oncology. Recent research has identified Proscillaridin A, a cardiac glycoside, as a potent sensitizer of cancer cells to TRAIL-induced apoptosis. This technical guide provides a comprehensive overview of the role of this compound A in augmenting TRAIL-mediated cell death, with a focus on the underlying molecular mechanisms, experimental data, and detailed protocols for researchers.

Mechanism of Action: How this compound A Enhances TRAIL-Induced Cell Death

This compound A employs a multi-faceted approach to sensitize cancer cells to TRAIL, primarily by modulating the expression of key components of the apoptotic signaling pathway. The core mechanisms include the upregulation of TRAIL death receptors and the downregulation of anti-apoptotic proteins.

Upregulation of Death Receptor 5 (DR5)

One of the primary mechanisms by which cancer cells resist TRAIL-induced apoptosis is through the downregulation of its receptors, Death Receptor 4 (DR4) and Death Receptor 5 (DR5). This compound A has been shown to significantly increase the cell surface expression of DR5 in a cell-type-specific manner. This upregulation of DR5 enhances the formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding, thereby amplifying the apoptotic signal.

Downregulation of Anti-Apoptotic Proteins: c-FLIP and Mcl-1

Cancer cells often overexpress anti-apoptotic proteins that inhibit the caspase cascade. This compound A has been demonstrated to downregulate the levels of two critical anti-apoptotic proteins:

-

c-FLIP (cellular FLICE-like inhibitory protein): c-FLIP is a key inhibitor of caspase-8 activation at the DISC. This compound A reduces the expression of c-FLIP, thereby facilitating the activation of caspase-8 and the initiation of the apoptotic cascade. The degradation of c-FLIP is often mediated by the ubiquitin-proteasome pathway.

-

Mcl-1 (Myeloid cell leukemia 1): Mcl-1 is an anti-apoptotic member of the Bcl-2 family that prevents the release of cytochrome c from the mitochondria. This compound A treatment leads to a reduction in Mcl-1 protein levels, promoting the mitochondrial pathway of apoptosis.

Involvement of O-Glycosylation

Interestingly, the sensitizing effect of this compound A to TRAIL-induced cell death is also partly mediated by O-glycosylation. This suggests that this compound A may influence the post-translational modification of proteins involved in the TRAIL signaling pathway, further contributing to its pro-apoptotic effects.

The following diagram illustrates the proposed signaling pathway for this compound A-mediated sensitization to TRAIL-induced apoptosis:

Caption: this compound A enhances TRAIL-induced apoptosis.

Quantitative Data Summary

The efficacy of this compound A in sensitizing cancer cells to TRAIL has been quantified in several studies. The following tables summarize key findings from research on colon cancer cell lines.

Table 1: Effect of this compound A on TRAIL-Induced Cell Death in Colon Cancer Cells

| Cell Line | Treatment | Concentration of this compound A | % Annexin V+ Cells (TRAIL alone) | % Annexin V+ Cells (TRAIL + this compound A) | Fold Increase |

| HT29 | TRAIL + this compound A | 11.1 nM | ~10% | ~40% | ~4.0 |

| SW480 | TRAIL + this compound A | 11.1 nM | ~20% | ~60% | ~3.0 |

| SW620 | TRAIL + this compound A | 11.1 nM | ~5% | ~25% | ~5.0 |

Data adapted from Noguchi et al., 2022.

Table 2: Effect of this compound A on the Expression of Apoptosis-Related Proteins

| Cell Line | Protein | Treatment | Fold Change in Protein Expression |

| HT29 | DR5 | 11.1 nM this compound A | Significant Increase |

| SW480 | DR5 | 11.1 nM this compound A | Significant Increase |

| SW620 | DR5 | 11.1 nM this compound A | Minor but Significant Increase |

| HT29 | c-FLIP | 11.1 nM this compound A | Decrease |

| SW620 | Mcl-1 | 11.1 nM this compound A | Decrease |

Data adapted from Noguchi et al., 2022.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound A in TRAIL-induced cell death.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound A

-

Recombinant human TRAIL

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Pre-treat cells with various concentrations of this compound A for 24 hours. Subsequently, add the desired concentration of TRAIL and incubate for an additional 16-24 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound A

-

Recombinant human TRAIL

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound A and/or TRAIL as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells, combine with the supernatant, and centrifuge at 300-600 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide.

-

Add 400 µL of 1X Binding Buffer.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with primary antibodies specific to the proteins of interest (e.g., DR5, c-FLIP, Mcl-1), followed by secondary antibodies conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-